molecular formula C15H20N4O3S B3482257 N-(4-{[(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)SULFAMOYL}PHENYL)ACETAMIDE

N-(4-{[(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)SULFAMOYL}PHENYL)ACETAMIDE

Cat. No.: B3482257
M. Wt: 336.4 g/mol
InChI Key: WQPWTLWZYPEGCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYLSULFAMOYL}PHENYL)ACETAMIDE is a complex organic compound that features a pyrazole ring, a sulfonamide group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYLSULFAMOYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions . The resulting pyrazole is then subjected to sulfonation using sulfonyl chlorides in the presence of a base such as pyridine . Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process .

Mechanism of Action

The mechanism of action of N-(4-{(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYLSULFAMOYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity by forming stable complexes . This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or tumor growth .

Comparison with Similar Compounds

Biological Activity

N-(4-{(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYLSULFAMOYL}PHENYL)ACETAMIDE is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of N-(4-{(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYLSULFAMOYL}PHENYL)ACETAMIDE is C15H20N4O2S, and its structure includes a pyrazole ring, a sulfamoyl group, and an acetamide moiety. The presence of these functional groups suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, N-(4-sulfamoylphenyl)acetamide derivatives have been shown to inhibit human carbonic anhydrases (hCA), which are involved in tumor growth and metastasis. The inhibition constants for these compounds suggest they could serve as effective anticancer agents by modulating hCA activity .

Anticonvulsant Activity

In related research, pyrazole derivatives have demonstrated anticonvulsant activity. A study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives highlighted their effectiveness in animal models for epilepsy. The structure-activity relationship (SAR) analysis indicated that modifications in the phenylpiperazine moiety significantly influenced the anticonvulsant efficacy . This suggests that similar modifications in N-(4-{(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYLSULFAMOYL}PHENYL)ACETAMIDE could yield compounds with enhanced anticonvulsant properties.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors in the body. For example, the sulfamoyl group is known to enhance binding affinity to target proteins, potentially increasing the compound's efficacy as an inhibitor .

Table 1: Summary of Biological Activities

Activity Compound Effectiveness Reference
AnticancerN-(4-sulfamoylphenyl)acetamideEffective hCA inhibitor
AnticonvulsantN-phenyl-2-(4-phenylpiperazin-1-yl)acetamideSignificant in MES tests
Enzyme InhibitionVarious pyrazole derivativesVariable inhibition constants

Properties

IUPAC Name

N-[4-[(1,3-dimethylpyrazol-4-yl)methyl-methylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-11-13(9-18(3)17-11)10-19(4)23(21,22)15-7-5-14(6-8-15)16-12(2)20/h5-9H,10H2,1-4H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPWTLWZYPEGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN(C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)SULFAMOYL}PHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(4-{[(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)SULFAMOYL}PHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(4-{[(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)SULFAMOYL}PHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(4-{[(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)SULFAMOYL}PHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(4-{[(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)SULFAMOYL}PHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(4-{[(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)SULFAMOYL}PHENYL)ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.